molecular formula C₁₄H₉D₆Cl₂NS B1162034 Ticlopidine-d6 Hydrochloride

Ticlopidine-d6 Hydrochloride

Cat. No.: B1162034
M. Wt: 306.28
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Description

Significance of Deuterated Analogs in Pharmacological and Toxicological Research

The use of deuterated analogs, or compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), has become a cornerstone of modern pharmacological and toxicological research. cdnsciencepub.comnih.gov This strategic substitution offers several key advantages that enhance the precision and depth of scientific investigation.

One of the primary benefits of deuteration lies in its impact on a molecule's metabolic stability. unibestpharm.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can make the deuterated compound more resistant to metabolic breakdown by enzymes, particularly the cytochrome P450 (CYP) family, which are central to drug metabolism. cdnsciencepub.comnih.gov By slowing down the rate of metabolism, researchers can gain a clearer understanding of a drug's pharmacokinetic profile, including its absorption, distribution, and excretion. hwb.gov.in This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms and can help in designing drugs with improved properties. portico.orgwikipedia.org

In toxicology, deuterated analogs are crucial for investigating the formation of reactive metabolites. acs.org By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic byproducts, providing insights into the mechanisms of drug-induced toxicity. nih.govassumption.edu Furthermore, deuterated compounds are extensively used as internal standards in bioanalytical techniques like mass spectrometry. clearsynth.comaptochem.com Their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample preparation and analysis, while their different mass allows for clear differentiation, leading to more accurate and reliable quantification of the drug and its metabolites in biological samples. texilajournal.comscioninstruments.com

Overview of Ticlopidine (B1205844) as a Thienopyridine Prodrug in Research Contexts

Ticlopidine is classified as a thienopyridine, a family of antiplatelet agents that also includes clopidogrel (B1663587) and prasugrel. nih.govnih.gov A key characteristic of ticlopidine is that it is a prodrug, meaning it is inactive in its initial form and must be metabolized in the body to exert its pharmacological effect. drugbank.comacademie-sciences.fr This bioactivation process occurs primarily in the liver, mediated by the cytochrome P450 enzyme system. nih.govnih.gov

The mechanism of action of ticlopidine's active metabolite involves the irreversible inhibition of the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. wikipedia.orgpatsnap.com By blocking this receptor, the active metabolite prevents ADP from binding and initiating a cascade of events that leads to platelet activation and aggregation. drugbank.compatsnap.com This interference with platelet function is the basis of ticlopidine's antithrombotic effects, which have been studied in the context of preventing blood clot formation. nih.gov

Research into ticlopidine has revealed complex metabolic pathways. acs.orgresearchgate.net Studies have shown that it is extensively metabolized, with multiple pathways contributing to the formation of both its active metabolite and various inactive byproducts. acs.orgresearchgate.net Understanding these metabolic routes is crucial for comprehending the compound's efficacy and its potential for drug-drug interactions, as it competes with other drugs for the same metabolic enzymes. nih.gov

Role of Isotopic Labeling (d6) in Mechanistic and Investigational Studies of Ticlopidine

The introduction of a deuterium label, specifically the "d6" designation in Ticlopidine-d6 Hydrochloride, signifies that six specific hydrogen atoms in the ticlopidine molecule have been replaced with deuterium. medchemexpress.com This isotopic labeling is not a trivial alteration; it provides researchers with a powerful lens through which to examine the intricate details of ticlopidine's behavior in biological systems.

One of the primary applications of this compound is in pharmacokinetic studies. evitachem.com By using techniques like mass spectrometry, researchers can easily distinguish between the deuterated and non-deuterated forms of the drug. clearsynth.com This allows for precise measurement of the drug and its metabolites in various biological matrices, such as blood and plasma, helping to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. texilajournal.comresearchgate.net

Furthermore, this compound is instrumental in mechanistic studies investigating the bioactivation of ticlopidine. acs.orgcooper.edu The kinetic isotope effect, resulting from the stronger C-D bonds, can slow down metabolic reactions at the sites of deuteration. portico.orgnih.gov By observing how this slowdown affects the formation of different metabolites, researchers can deduce the specific metabolic pathways involved and identify the enzymes responsible, such as different cytochrome P450 isoforms. nih.gov This information is critical for understanding how the active metabolite is generated and for investigating the mechanisms behind potential drug interactions. acs.orgacs.org The use of stable isotope-labeled compounds like this compound, often in conjunction with trapping agents like glutathione, has been pivotal in identifying reactive intermediates and characterizing the comprehensive bioactivation profile of ticlopidine. acs.org

Interactive Data Tables

Table 1: Key Properties of Ticlopidine and its Deuterated Analog

Property Ticlopidine This compound Significance in Research
Chemical Class Thienopyridine nih.gov Thienopyridine Understanding the general mechanism of action within this drug family.
Drug Type Prodrug academie-sciences.fr Prodrug Requires metabolic activation to become pharmacologically active.
Primary Metabolism Hepatic (Cytochrome P450) nih.gov Hepatic (Cytochrome P450) Investigating the role of specific CYP enzymes in bioactivation.
Mechanism of Action Irreversible P2Y12 receptor inhibitor patsnap.com Irreversible P2Y12 receptor inhibitor Studying the downstream effects on platelet aggregation.

| Isotopic Label | None | Deuterium (d6) medchemexpress.com | Enables tracing and quantification in metabolic and pharmacokinetic studies. |

Properties

Molecular Formula

C₁₄H₉D₆Cl₂NS

Molecular Weight

306.28

Synonyms

5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-d6 Hydrochloride;  PCR 5332--d6 Hydrochloride;  Ticlid-d6 Hydrochloride;  Ticlopidine-d6 Hydrochloride;  Tiklyd-d6 Hydrochloride; 

Origin of Product

United States

Synthetic Strategies and Derivatization for Ticlopidine D6 Hydrochloride

Methodologies for Site-Selective Deuterium (B1214612) Incorporation into Thienopyridine Scaffolds

The selective introduction of deuterium into heterocyclic systems like the thienopyridine core of ticlopidine (B1205844) is a significant challenge in synthetic organic chemistry. Modern catalytic methods have emerged as powerful tools for achieving site-selective hydrogen isotope exchange (HIE), allowing for the late-stage deuteration of complex molecules.

One prominent method involves transition metal-catalyzed C-H activation. Research has demonstrated that a phosphine-ligated, silver-carbonate complex can catalyze the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles, including thiophenes. nih.gov This approach is notable for its ability to function without directing groups, utilizing commercially available silver catalysts, phosphine (B1218219) ligands, and a low-cost deuterium source like deuterated methanol (B129727) (CH₃OD). nih.gov For a thienopyridine scaffold, which is present in antiplatelet drugs, this method has been shown to achieve deuteration at the C-H bonds of the thiophene (B33073) ring. nih.govescholarship.org Another strategy for selective deuteration of pyridine-containing heterocycles involves their conversion into heterocyclic phosphonium (B103445) salts, which can then be isotopically labeled with high regioselectivity. nih.gov

Hydrogen isotope exchange (HIE) reactions are among the most direct methods for preparing deuterium-labeled compounds. rsc.org Catalytic systems based on iridium, rhodium, and palladium have been extensively studied for HIE on various heterocyclic cores. acs.org For thiophene derivatives specifically, a silver-catalyzed H/D exchange reaction has been developed that selectively introduces deuterium at the β-position of the thiophene ring using heavy water (D₂O) as the deuterium source. rsc.org The reaction proceeds in the open air and demonstrates good tolerance for various functional groups, which is crucial when working with multifunctional molecules like ticlopidine precursors. rsc.org

Table 1: Comparison of Selected Catalytic Systems for Heterocycle Deuteration

Catalyst SystemDeuterium SourceTarget HeterocycleKey Advantages
Silver Carbonate / Phosphine LigandCH₃ODThiophene, ThienopyridineNo directing group required; tolerates wide range of functional groups. nih.gov
Silver Carbonate / MePhosD₂OThiopheneHigh atom% deuterium incorporation at β-position; operates in open air. rsc.org
Iridium Complexes (e.g., Crabtree's catalyst)D₂ gasGeneral HeterocyclesHigh efficiency for HIE. acs.org
Heterocyclic Phosphonium Salt FormationD₂O / K₂CO₃Pyridines, DiazinesHigh regioselectivity. nih.govassumption.edu

Precursor Chemistry and Reaction Pathways for Ticlopidine Synthesis Relevant to Labeled Analogs

The synthesis of Ticlopidine-d6 Hydrochloride relies on established pathways for creating the core ticlopidine molecule, adapted to incorporate deuterium atoms. The standard synthesis of ticlopidine often begins with thiophene as a readily available starting material. nih.govnih.gov A common multi-step approach involves the synthesis of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387). nih.govnih.govresearchgate.netresearchgate.net

A representative synthetic sequence can be summarized as follows:

Formylation of Thiophene: Thiophene undergoes formylation to produce 2-thiophenecarboxaldehyde. nih.gov

Henry Reaction: The aldehyde is reacted with nitromethane (B149229) to yield a nitrovinyl derivative.

Reduction: The nitro group is reduced to an amine, and the double bond is saturated to form 2-(2-thienyl)ethylamine.

Cyclization (Pictet-Spengler type reaction): The ethylamine (B1201723) derivative is cyclized with an appropriate formaldehyde (B43269) equivalent (like 1,3-dioxolane) under acidic conditions to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. nih.govgoogle.com

Alkylation: The final step involves the N-alkylation of the thienopyridine core with 2-chlorobenzyl chloride to yield ticlopidine, which is then converted to its hydrochloride salt. nih.gov

To produce Ticlopidine-d6, deuterium can be introduced by using deuterated precursors in this synthetic pathway. For instance, the synthesis of deuterated analogs of the related drug clopidogrel (B1663587) has been achieved by using d₂-paraformaldehyde in the Mannich condensation step or by preparing a fully deuterated tosylate intermediate for the coupling reaction. nih.gov A similar strategy can be applied to ticlopidine. The "d6" designation in Ticlopidine-d6 typically implies deuteration at specific, metabolically active sites. Based on the structure, this often refers to the four protons on the piperidine (B6355638) ring adjacent to the nitrogen (positions 4 and 6) and the two benzylic protons.

A plausible pathway for Ticlopidine-d6 would involve:

Deuteration of the Piperidine Ring: Using a deuterated formaldehyde source during the cyclization step could introduce four deuterium atoms onto the piperidine ring.

Deuteration of the Benzyl Group: Using a deuterated 2-chlorobenzyl chloride (d₂-2-chlorobenzyl chloride) in the final alkylation step would introduce two more deuterium atoms.

Table 2: Key Precursors in Ticlopidine Synthesis and Potential for Deuteration

PrecursorRole in SynthesisPotential Deuteration Strategy
ThiopheneStarting MaterialNot typically deuterated for Ticlopidine-d6.
2-(2-thienyl)ethylamineIntermediate for CyclizationThe core amine for building the second ring.
Formaldehyde / 1,3-dioxolaneC1 Source for CyclizationUse of deuterated formaldehyde (e.g., d₂-paraformaldehyde) to label the piperidine ring. nih.gov
4,5,6,7-tetrahydrothieno[3,2-c]pyridineCore Heterocyclic IntermediateAlkylated in the final step. Can be synthesized with deuterium already incorporated. nih.govresearchgate.net
2-chlorobenzyl chlorideAlkylating AgentUse of d₂-2-chlorobenzyl chloride to label the benzylic position.

Optimization of Deuteration Efficiency and Isotopic Purity for Research Standards

Achieving high deuteration efficiency and isotopic purity is paramount for creating reliable research standards. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms (e.g., d6) relative to molecules with fewer (e.g., d0-d5) or more deuterium atoms. nih.gov Several factors must be meticulously controlled and optimized.

Reaction Conditions:

Temperature and Pressure: In many H/D exchange reactions, higher temperatures can increase the rate and efficiency of deuterium incorporation. rsc.org For flow chemistry methods, precise control over temperature and pressure is critical for ensuring high deuterium incorporation ratios. researchgate.net

Catalyst and Ligand: The choice of catalyst and, if applicable, its associated ligand, significantly impacts the reaction's success. Screening different catalysts and ligands is often necessary to find the optimal system for a specific substrate. rsc.org

Deuterium Source: The nature and amount of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) are critical variables. HIE reactions are equilibrium processes, so using a large excess of the labeling reagent is often required to drive the reaction toward high isotopic enrichment. acs.org However, a trend towards lowering the necessary equivalents is a key goal for process efficiency. acs.org

Analytical Verification: The isotopic enrichment and structural integrity of the final compound must be rigorously verified. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the specific sites of deuteration, while ²H NMR directly detects the deuterium atoms, confirming their precise location within the molecule. rsc.org This confirms the structural integrity and regioselectivity of the labeling. nih.gov

Iterative processes, such as recirculation in continuous-flow technology, can be employed to unlock the full potential of HDE methods, granting access to compounds with very high isotopic purities that may be difficult to achieve in a single batch process. researchgate.net

Table 3: Illustrative Optimization of a Hypothetical Deuteration Reaction

ExperimentTemperature (°C)Equivalents of D₂OCatalyst Loading (mol%)Isotopic Purity (% d6)
18020575%
210020588%
310040594%
4100401097%
51204010>98%

Scale-Up Considerations in Deuterated Compound Synthesis for Academic and Industrial Research

The transition from small-scale laboratory synthesis to the larger quantities required for extensive research or industrial use presents significant challenges. nih.gov Scalability requires the development of processes that are not only efficient but also robust, reliable, and economically viable. nih.gov

Batch vs. Flow Chemistry: While traditional synthesis is often performed in batches, flow chemistry has emerged as a superior method for scaling up many chemical processes, including deuteration. tn-sanso.co.jp

Batch Synthesis: This method involves reacting all materials in a single vessel. It can be difficult to control temperature and mixing uniformly, especially on a large scale, which can lead to inconsistent product quality and lower isotopic purity.

Flow Synthesis: In this method, raw materials are continuously fed into a reactor where they mix and react. tn-sanso.co.jp This allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher production efficiency and consistency. tn-sanso.co.jpx-chemrx.com Flow methods can also enhance safety when using hazardous reagents like hydrogen gas under pressure. researchgate.net

Economic and Practical Factors:

Cost of Reagents: Deuterated reagents, particularly heavy water (D₂O) and deuterium gas (D₂), are significantly more expensive than their protium (B1232500) counterparts. acs.org Efficient processes must minimize the waste of these valuable materials.

Catalyst Stability and Reuse: For catalytic reactions, the cost and stability of the catalyst are major considerations. Developing robust catalysts that can be easily recovered and reused over multiple cycles is crucial for making a process economically feasible on a large scale. nih.gov For example, nanostructured iron catalysts have been developed for deuteration that are air- and water-stable and have been demonstrated on a kilogram scale. nih.gov

Process Simplicity: A scalable synthesis should have simple work-up procedures and short reaction times to maximize throughput and minimize operational complexity. nih.govnih.govresearchgate.net

The development of scalable methodologies is essential to meet the growing demand for deuterated compounds as active pharmaceutical ingredients and as critical tools in drug discovery and development. nih.govx-chemrx.com

Advanced Analytical Characterization and Quantification of Ticlopidine D6 Hydrochloride

Mass Spectrometry (MS) Based Techniques for Isotopic Purity Assessment and Structural Elucidation

Mass spectrometry is an indispensable tool for the characterization of stable isotope-labeled compounds like Ticlopidine-d6 Hydrochloride. It provides definitive information on molecular weight, isotopic enrichment, and the specific location of the isotopic labels within the molecule.

High-Resolution Mass Spectrometry (HRMS) is pivotal for verifying the successful incorporation and location of deuterium (B1214612) atoms. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition. This capability is crucial for confirming that the mass increase in Ticlopidine-d6 corresponds precisely to the replacement of six hydrogen atoms with six deuterium atoms.

The precise mass difference between the deuterated and non-deuterated compounds can be calculated and compared against the measured values, confirming the isotopic labeling. This high level of mass accuracy helps to distinguish the deuterated compound from other potential molecules with the same nominal mass, thereby ensuring the identity and isotopic purity of the standard.

Table 1: Theoretical vs. Observed Mass in HRMS Analysis

This interactive table illustrates the principle of using HRMS to confirm isotopic labeling. The expected mass difference is based on the mass of deuterium (²H) versus protium (B1232500) (¹H).

CompoundTheoretical Monoisotopic Mass (Da)Expected Mass Shift from Unlabeled (Da)
Ticlopidine (B1205844)263.0512N/A
Ticlopidine-d6269.0889+6.0377

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of Ticlopidine-d6 and confirm the position of the deuterium labels by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule of Ticlopidine-d6 (the precursor ion) is isolated and then fragmented by collision-induced dissociation. The resulting product ions are then analyzed.

By comparing the fragmentation spectrum of Ticlopidine-d6 with that of unlabeled Ticlopidine, researchers can pinpoint the location of the deuterium atoms. nih.gov Fragments that retain the deuterium labels will exhibit a mass shift corresponding to the number of deuterium atoms they contain. For instance, a major fragment of unlabeled Ticlopidine appears at a mass-to-charge ratio (m/z) of 154.20. elsevierpure.com If the deuterium labels are on the portion of the molecule that forms this fragment, the corresponding fragment from Ticlopidine-d6 would be observed at a higher m/z. This comparative analysis provides unambiguous confirmation of the label positions. nih.govscispace.com

Table 2: Comparative MS/MS Fragmentation Data

This table presents hypothetical but representative fragmentation data comparing unlabeled Ticlopidine with its d6 analog, demonstrating how fragment analysis confirms label location.

AnalytePrecursor Ion (m/z)Key Product Ion (m/z)Interpretation
Ticlopidine264.1154.2Characteristic fragment of the core structure.
Ticlopidine-d6270.1160.2A mass shift of +6 Da in the product ion confirms all six deuterium atoms are located on this fragment.

Chromatographic Separation Techniques (HPLC, GC) Coupled with Advanced Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating Ticlopidine-d6 from the analyte and other components in a sample prior to detection. nih.gov When coupled with mass spectrometry, these methods provide the high selectivity and sensitivity required for demanding bioanalytical applications. nih.govnih.gov

The optimization of chromatographic conditions for this compound leverages established methods for unlabeled Ticlopidine, as their physicochemical properties are nearly identical. Reversed-phase HPLC is the most common approach. researchgate.net Method development focuses on achieving symmetric peak shape, adequate retention, and efficient separation from any potential interferences.

Key parameters for optimization include:

Stationary Phase: C8 and C18 columns are widely used, providing effective hydrophobic retention. nih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typical. nih.govnih.gov The pH and composition are adjusted to ensure proper ionization and retention.

Flow Rate and Temperature: These are optimized to ensure efficient separation within a reasonable analysis time.

Table 3: Example of Optimized HPLC Conditions for Ticlopidine Analysis

This interactive table summarizes typical parameters used in HPLC methods for the analysis of Ticlopidine, which are directly applicable to its deuterated form.

ParameterCondition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate Buffer nih.gov
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS)
Injection Volume 10 µL

A key consideration when using deuterated standards is the potential for a chromatographic isotope effect. This phenomenon can cause a slight difference in retention time between the deuterated and non-deuterated compounds due to the minor differences in molecular properties imparted by the heavier isotopes. While typically minimal in HPLC, this effect must be assessed during method validation.

Validation ensures that any small shift in retention time does not affect the accuracy of quantification. In LC-MS/MS analysis, the analyte and the deuterated internal standard often co-elute. The mass spectrometer's ability to differentiate the two compounds based on their distinct masses makes perfect chromatographic separation unnecessary. However, validation experiments confirm that the peak integration for both the analyte and the internal standard is consistent and reproducible, ensuring that the ratio of their responses remains constant across the calibration range.

Application of this compound as an Internal Standard in Bioanalytical Methodologies

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Ticlopidine in biological samples such as plasma or serum. clearsynth.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. biopharmaservices.com

A SIL-IS is the ideal choice because it has nearly identical chemical and physical properties to the analyte. bioanalysis-zone.com This means it behaves in a very similar manner during every stage of the analytical process, including:

Sample Extraction: It compensates for any variability or loss during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatography: It co-elutes with the analyte, experiencing the same chromatographic conditions.

Ionization: It is subject to the same degree of ion suppression or enhancement (matrix effects) in the mass spectrometer source.

By adding a precise amount of Ticlopidine-d6 to all standards, quality controls, and unknown samples, the analytical method relies on the ratio of the analyte's response to the internal standard's response. This ratioing effectively cancels out most sources of analytical variability, leading to significantly improved accuracy, precision, and robustness of the results. fda.gov

Table 4: Principle of Quantification Using an Internal Standard

This table demonstrates how the ratio of analyte to internal standard response is used to ensure accurate quantification, correcting for analytical variability.

Sample TypeAnalyte MS Response (Area Counts)IS (Ticlopidine-d6) MS Response (Area Counts)Analyte/IS RatioCalculated Concentration
Calibration Standard 110,000100,0000.1010 ng/mL (Defined)
Calibration Standard 2100,000100,0001.00100 ng/mL (Defined)
Unknown Sample A50,000100,0000.5050 ng/mL
Unknown Sample B (with 20% signal suppression)40,00080,0000.5050 ng/mL

Method Validation Parameters for Deuterated Standards (e.g., linearity, precision, accuracy, Limit of Detection/Quantification)

The use of deuterated compounds, such as this compound, as internal standards in quantitative bioanalysis necessitates rigorous method validation to ensure data reliability, accuracy, and reproducibility. clearsynth.comnih.gov Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), which outline specific parameters to be assessed. europa.eunih.gov

Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response. The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For methods quantifying ticlopidine, linearity is typically demonstrated over a concentration range of 1.0 to 1000 ng/mL or 2 to 2000 ng/mL, with a correlation coefficient (r²) greater than 0.99 considered acceptable. researchgate.netnih.govnih.gov

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For bioanalytical methods, both intra-batch (repeatability) and inter-batch (intermediate precision) are evaluated. An RSD of less than 15% is generally required for precision. europa.euresearchgate.netnih.gov

Accuracy: Accuracy assesses the closeness of agreement between the measured value and an accepted reference value. It is determined by replicate analysis of samples containing known amounts of the analyte and is reported as the percent recovery. europa.eu For ticlopidine quantification, accuracy is typically expected to be within 85% to 115%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. europa.eu For sensitive HPLC-MS/MS methods for ticlopidine, the LOQ can be as low as 1.0 ng/mL. nih.gov

The table below summarizes typical validation parameters and acceptance criteria for bioanalytical methods utilizing deuterated internal standards for ticlopidine analysis.

Validation ParameterTypical Acceptance CriteriaExample Finding for Ticlopidine Analysis
Linearity (Range)Correlation coefficient (r²) > 0.99Linear over 2-2000 ng/mL researchgate.netelsevierpure.com
Accuracy85-115% of nominal concentrationInter-batch accuracy of 92.4-95.6% researchgate.netelsevierpure.com
Precision (RSD)≤ 15%Inter-batch precision within 6.4% CV researchgate.netelsevierpure.com
Limit of Quantification (LOQ)Signal should be ≥ 5-10 times the noise1.0 ng/mL nih.gov

Mitigation of Matrix Effects in Quantitative Bioanalysis using Stable Isotope Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" is a significant challenge. tandfonline.com It refers to the alteration of ionization efficiency (suppression or enhancement) of a target analyte caused by co-eluting, undetected components from the biological matrix (e.g., plasma, urine). chromatographyonline.com These interferences can adversely affect the accuracy, precision, and sensitivity of the analytical method. chromatographyonline.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of ticlopidine, is widely regarded as the most effective strategy to compensate for matrix effects. tandfonline.comresearchgate.net This approach is considered the "gold standard" in bioanalysis. tandfonline.com

The underlying principle is that a SIL-IS is chemically and structurally identical to the analyte, with the only significant difference being its mass. researchgate.net Consequently, this compound exhibits nearly identical physicochemical properties to ticlopidine, including its behavior during sample extraction, chromatography, and ionization. scispace.com Because the SIL-IS co-elutes precisely with the unlabeled analyte, both molecules experience the same degree of ionization suppression or enhancement from the biological matrix at the same time. tandfonline.combris.ac.uk

By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized. tandfonline.com This ensures that the quantitative results remain accurate and precise, even with variations in matrix composition between different samples. researchgate.net The complete overlapping of the analyte and internal standard chromatographic peaks is crucial for the maximum correction of these effects. bris.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration and Structural Confirmation

Structural confirmation is achieved by analyzing various NMR spectra, including ¹H and ¹³C NMR. The chemical shifts, signal integrations, and coupling patterns in these spectra provide a unique fingerprint of the molecule's carbon-hydrogen framework. d-nb.info Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further establish connectivity between adjacent protons and between protons and their directly attached carbons, respectively, leaving no ambiguity in the structural assignment. d-nb.info

For this compound, ¹H NMR is particularly crucial for confirming deuterium integration. The fundamental principle is that deuterium (²H) is not observed in a standard ¹H NMR spectrum. Therefore, the successful replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal from the ¹H NMR spectrum. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated analogue, analysts can confirm that deuteration has occurred at the intended positions. Furthermore, the integration (area) of the remaining proton signals can be used to quantify the level of deuterium incorporation. The splitting patterns of protons adjacent to the deuteration sites will also be altered, providing additional evidence of successful isotopic labeling. researchgate.net

Investigational Studies on Pharmacokinetics and Metabolic Pathways of Ticlopidine and Its Deuterated Analog

In Vitro Metabolism Studies Employing Subcellular Fractions and Recombinant Enzymes

In vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes are fundamental in elucidating the metabolic fate of ticlopidine (B1205844) and its deuterated analog, Ticlopidine-d6 Hydrochloride. These systems allow for a detailed examination of the biotransformation pathways and the enzymes responsible for them in a controlled environment.

The metabolism of ticlopidine is extensive, leading to the formation of numerous metabolites. drugbank.com The use of deuterium-labeled ticlopidine, such as this compound, is a powerful tool in these studies. The deuterium (B1214612) atoms act as a stable isotopic tracer, allowing for the unambiguous identification of drug-related material from endogenous compounds in complex biological matrices using mass spectrometry.

Incubation of ticlopidine with in vitro systems like human liver microsomes or recombinant CYP enzymes has led to the identification of several key metabolites. nih.gov These include:

7-hydroxyticlopidine (M1): Formed through the hydroxylation of the ticlopidine molecule. nih.gov

2-oxoticlopidine (B1208760) (M2): A critical intermediate in the formation of the active metabolite. nih.govthoracickey.com Ticlopidine is a prodrug, meaning it requires metabolic activation to exert its pharmacological effect. thoracickey.comnih.gov The formation of 2-oxoticlopidine is a key step in this activation pathway. thoracickey.com

Ticlopidine N-oxide (M5): Results from the oxidation of the nitrogen atom in the pyridine (B92270) ring. nih.gov

Ticlopidine S-oxide dimer (TSOD): This metabolite is formed via the oxidation of the thiophene (B33073) ring to an unstable S-oxide intermediate, which then rapidly dimerizes. nih.govacs.org The formation of this dimer is a significant metabolic pathway. acs.org

Deuterium tracing helps confirm the origin of these metabolites from the parent drug and can aid in elucidating the fragmentation patterns in mass spectrometry, thus solidifying their structural identification.

Table 1: Key In Vitro Metabolites of Ticlopidine

Metabolite NameAbbreviationFormation PathwayReference
7-hydroxyticlopidineM1Hydroxylation nih.gov
2-oxoticlopidineM2Oxidation nih.govthoracickey.com
Ticlopidine N-oxideM5N-oxidation nih.gov
Ticlopidine S-oxide dimerTSODS-oxidation and dimerization nih.govacs.org
5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metaboliteM3Not specified nih.gov
5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metaboliteM4Not specified nih.gov

Multiple cytochrome P450 isoforms are involved in the complex metabolism of ticlopidine. thoracickey.com In vitro studies with recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for the formation of various metabolites.

CYP2B6: This isoform plays a significant role in ticlopidine metabolism. thoracickey.com Studies have shown that CYP2B6 is involved in the formation of 2-oxoticlopidine. It is also a target of mechanism-based inhibition by ticlopidine. nih.gov

CYP2C19: This is another crucial enzyme in the biotransformation of ticlopidine. thoracickey.com It is involved in the initial oxidation of the thiophene ring and the formation of 2-oxoticlopidine. nih.gov Ticlopidine is also a potent inhibitor of CYP2C19. acs.orgnih.gov

CYP2D6: Ticlopidine has been identified as a potent inhibitor of CYP2D6 in in vitro studies. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Ticlopidine Metabolism

CYP IsoformRole in Ticlopidine MetabolismReference
CYP2B6 Formation of 2-oxoticlopidine thoracickey.com
CYP2C19 Formation of 2-oxoticlopidine, Thiophene ring oxidation nih.govthoracickey.com
CYP2D6 Inhibited by ticlopidine nih.gov
CYP1A2 Contributes to metabolism nih.gov
CYP2C9 Contributes to metabolism nih.gov
CYP3A4/5 Contributes to metabolism

The substitution of hydrogen with deuterium at specific positions in a molecule can alter the rate of metabolic reactions, a phenomenon known as the kinetic deuterium isotope effect (KDIE). nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy.

For deuterated ticlopidine, a significant isotope effect would be expected if the C-H bond cleavage at the deuterated position is the rate-determining step in a particular metabolic pathway. nih.gov For instance, if deuteration occurs at a site of hydroxylation, the rate of formation of the hydroxylated metabolite may be reduced.

Assessing these isotope effects provides valuable insights into the reaction mechanisms of the metabolizing enzymes. nih.govresearchgate.net A lack of a significant isotope effect might suggest that C-H bond cleavage is not the rate-limiting step in that specific biotransformation. nih.gov The study of deuterated analogs like this compound can, therefore, help to pinpoint the rate-determining steps in its metabolic pathways and potentially lead to the design of drugs with altered pharmacokinetic profiles. nih.gov

While cytochrome P450 enzymes are the primary drivers of ticlopidine metabolism, other enzyme systems may also contribute to its biotransformation. doi.org Investigating these alternative pathways is crucial for a complete understanding of the drug's disposition.

Studies have explored the potential involvement of enzymes such as:

Peroxidases: These enzymes, in the presence of hydrogen peroxide, have been shown to oxidize ticlopidine in vitro. doi.org

Monoamine Oxidases (MAOs): While some in vitro studies have shown that MAO A and B can catalyze the formation of certain ticlopidine metabolites, their contribution is thought to be minor compared to CYPs. doi.org

Flavin-containing monooxygenases (FMOs): The presence of nitrogen and sulfur heteroatoms in the ticlopidine structure makes it a potential substrate for FMOs. bioivt.com

Uridine diphosphate-glucuronosyltransferases (UGTs): While the primary metabolites are formed by oxidation, subsequent conjugation reactions, such as glucuronidation mediated by UGTs, could be involved in the further processing and elimination of ticlopidine metabolites. bioivt.com

The active metabolite of ticlopidine is known to be a thiol-containing compound, which is formed from its corresponding thiolactone. researchgate.net The enzymatic steps leading to this final active form are complex and may involve enzymes beyond the initial CYP-mediated oxidation.

Preclinical Pharmacokinetic Research in Animal Models Utilizing Labeled Compounds

Preclinical studies in animal models are essential for understanding the in vivo pharmacokinetic behavior of a drug. The use of labeled compounds, such as radiolabeled or stable isotope-labeled (e.g., deuterated) ticlopidine, is critical in these investigations to trace the drug and its metabolites throughout the biological system. ugd.edu.mk

Following oral administration, ticlopidine is rapidly and extensively absorbed, with bioavailability exceeding 80%. drugbank.comwikipedia.org The presence of food has been shown to enhance its absorption by approximately 20%. drugbank.comnih.gov

Once absorbed, ticlopidine exhibits a high degree of reversible binding to plasma proteins (98%), primarily to serum albumin and lipoproteins. drugbank.comwikipedia.org This extensive protein binding influences its distribution into tissues.

Studies in animal models, such as rabbits, have been conducted to characterize the pharmacokinetic profile of ticlopidine. researchgate.net These studies provide valuable data on parameters like maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the volume of distribution (Vd). For instance, in rabbits, the apparent volume of distribution was found to be dose-dependent, increasing with higher doses. researchgate.net This information from animal models is crucial for predicting the drug's behavior in humans and for designing appropriate clinical studies. ugd.edu.mk

Table 3: Pharmacokinetic Parameters of Ticlopidine in Rabbits

Dose (mg/kg)Terminal Half-life (t½β) (h)Apparent Volume of Distribution (Vdβ/F) (L/kg)Reference
101.04 ± 0.10214 ± 31 researchgate.net
504.24 ± 1.92475 ± 221 researchgate.net
10012.80 ± 6.35998 ± 420 researchgate.net

Excretion Pathways and Mass Balance Studies using Labeled Ticlopidine

Understanding the routes and extent of elimination of a drug and its metabolites is fundamental to characterizing its pharmacokinetic profile. For ticlopidine, mass balance studies, often employing isotopically labeled compounds like ¹⁴C-ticlopidine, have been crucial in quantifying its excretion pathways. These studies show that ticlopidine is extensively metabolized, and its elimination from the body occurs through both renal and fecal routes. wikipedia.org

Following administration, the majority of the drug and its metabolites are excreted in the urine, accounting for approximately 60% of the administered dose. drugbank.comthoracickey.com A significant portion is also eliminated through the gastrointestinal tract, with about 23% of the dose being recovered in the feces. drugbank.comthoracickey.com The use of radiolabeled ticlopidine allows researchers to track the total drug-related material, ensuring a comprehensive account of the administered dose is recovered and quantified across different matrices. In a study involving ¹⁴C-labeled ticlopidine, the concentration profiles of total radioactivity were monitored, providing a complete picture of the absorption and subsequent excretion of all drug-related components. nih.gov

Summary of Ticlopidine Excretion Pathways
Excretion RoutePercentage of Dose RecoveredReference
Renal (Urine)~60% drugbank.comthoracickey.com
Gastrointestinal (Feces)~23% drugbank.comthoracickey.com

Characterization of Non-linear Pharmacokinetics in Preclinical Studies

Ticlopidine exhibits non-linear pharmacokinetics, a phenomenon where the drug's absorption, distribution, metabolism, or excretion processes become saturated with increasing doses, causing a disproportionate change in plasma concentration. drugs.com This is particularly evident upon repeated administration. wikipedia.org

After a single oral dose, the apparent half-life of ticlopidine is approximately 12.6 hours. drugs.com However, with repeated dosing, the clearance of the drug decreases markedly. drugs.com This leads to a significant accumulation of the drug in the plasma, with steady-state concentrations being reached after about 14 to 21 days. drugs.com The terminal elimination half-life extends dramatically to 4 to 5 days with chronic administration. wikipedia.orgdrugs.com This shift in pharmacokinetic parameters is a hallmark of non-linear behavior.

The underlying mechanism for this non-linearity is believed to be the saturation of its hepatic metabolism. nih.gov Specifically, ticlopidine appears to inhibit its own metabolic pathways, particularly those mediated by cytochrome P450 enzymes like CYP2C19 and CYP2B6. thoracickey.com This auto-inhibition leads to reduced clearance and greater drug exposure over time. thoracickey.comnih.gov

Comparison of Ticlopidine Pharmacokinetic Parameters
ParameterSingle DoseRepeated Dosing (Steady State)Reference
Apparent Half-Life (t½)~12.6 hours4-5 days drugs.com
Time to Steady StateN/A14-21 days drugs.com
ClearanceBaselineMarkedly decreased drugs.com

Application of Deuterated Ticlopidine in ADME/DMPK Research (Absorption, Distribution, Metabolism, Excretion)

The use of deuterated compounds, such as this compound, is a sophisticated strategy in modern ADME (Absorption, Distribution, Metabolism, Excretion) and DMPK (Drug Metabolism and Pharmacokinetics) research. nih.gov Deuterium modification, where hydrogen atoms are replaced by their heavier isotope, deuterium, can slow down metabolic processes that involve the breaking of carbon-hydrogen bonds—a phenomenon known as the kinetic isotope effect. nih.gov This makes deuterated analogs valuable tools for investigating metabolic pathways. Furthermore, as stable, non-radioactive labeled compounds, they are widely used as internal standards for highly accurate quantification of the parent drug in biological samples via mass spectrometry. nih.gov

Mechanistic Studies of Drug Transport and Bioavailability Using Labeled Probes

This compound serves as an ideal labeled probe for mechanistic studies of drug transport and bioavailability. To understand how a drug is absorbed and distributed to its site of action, it is essential to study its passage across biological membranes, a process often mediated by drug transporter proteins. criver.com

By using a stable isotope-labeled version of the drug, researchers can precisely track its movement and differentiate it from other molecules. These studies can elucidate whether ticlopidine is a substrate for uptake transporters (which facilitate its entry into cells, such as in the intestine or liver) or efflux transporters (which actively pump the drug out of cells, potentially limiting its absorption and tissue penetration). criver.com Characterizing these interactions is vital for predicting drug-drug interactions and understanding the factors that control the ultimate bioavailability of ticlopidine. researcher.life

Integration of In Vitro and In Silico Models for Predicting In Vivo Metabolism and Disposition

The prediction of a drug's in vivo behavior is increasingly reliant on the integration of laboratory-based (in vitro) experiments and computer-based (in silico) modeling. researchgate.net This synergistic approach is critical in ADME/DMPK research for compounds like ticlopidine.

In Silico Prediction: Computational models are first used to predict potential metabolic pathways, identify the primary sites on the ticlopidine molecule susceptible to metabolism, and forecast which metabolites are likely to form. news-medical.net These predictions are based on the drug's structure and knowledge of metabolic enzyme functions. news-medical.net For instance, molecular docking simulations can predict how ticlopidine fits into the active site of a CYP450 enzyme, suggesting which parts of the molecule are positioned for oxidation. nih.gov

In Vitro Confirmation: The hypotheses generated by in silico models are then tested in in vitro systems. This typically involves incubating ticlopidine (or Ticlopidine-d6 to probe specific pathways) with human liver microsomes, hepatocytes, or specific recombinant enzymes (e.g., CYP2B6, CYP2C19) to identify the metabolites that are actually formed. nih.govnih.gov

This integrated approach was effectively used to compare the metabolism of ticlopidine by human CYP2B6 and rabbit CYP2B4, where experimental results were correlated with predictions from X-ray crystallography and modeling. nih.gov Data from such in vitro studies (e.g., rates of metabolism, transporter kinetics) can then be used as inputs for more complex in silico physiologically based pharmacokinetic (PBPK) models. mdpi.com These PBPK models simulate the entire ADME process in a virtual human, allowing for the prediction of the drug's pharmacokinetic profile and the impact of formulation or patient-specific factors on its disposition. mdpi.com

Role of In Vitro and In Silico Models in Ticlopidine ADME Research
Model TypeFunctionExamples
In Silico (Computational)Predicts metabolic pathways, identifies potential metabolites, simulates pharmacokinetic profiles.Molecular docking, PBPK modeling, metabolite prediction software. nih.govmdpi.com
In Vitro (Laboratory)Confirms predicted metabolites, determines rates of metabolism, identifies active enzymes and transporters.Incubations with liver microsomes, hepatocytes, recombinant CYP enzymes. nih.gov

Molecular and Cellular Mechanistic Investigations of Ticlopidine S Biological Activity

Elucidation of P2Y12 Receptor Binding and Signal Transduction Pathways in Research Models

Ticlopidine's primary mechanism of action involves the modulation of platelet function through its interaction with the P2Y12 receptor, a key player in ADP-mediated platelet activation. nih.govmdpi.com The active metabolite of ticlopidine (B1205844) selectively and irreversibly antagonizes this receptor, leading to a cascade of downstream effects that ultimately inhibit platelet aggregation. thoracickey.comnih.gov

Upon binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor, a Gi protein-coupled receptor, a signaling cascade is initiated that leads to platelet activation. mdpi.comnih.gov This process is central to thrombus formation. mdpi.com The active metabolite of ticlopidine prevents ADP from binding to its platelet receptor, thereby disrupting this signaling pathway. drugbank.com This blockade inhibits the amplification of platelet activation signals. drugbank.com

Studies have shown that thienopyridines like ticlopidine prevent the ADP-induced inhibition of adenylate cyclase, an enzyme responsible for generating cyclic AMP (cAMP). ahajournals.org Increased cAMP levels are associated with the inhibition of platelet activation. Furthermore, ticlopidine prevents the ADP-induced inhibition of the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). ahajournals.org

A defining characteristic of ticlopidine's active metabolite is its irreversible binding to the P2Y12 receptor. thoracickey.comnih.gov This covalent and permanent modification of the receptor means that the platelet is affected for its entire lifespan. nih.gov The interaction is highly specific to the P2Y12 receptor, with other purinergic receptors such as P2Y1 and P2Y13 being spared. nih.gov This irreversible antagonism accounts for the prolonged antiplatelet effect observed even after the drug is no longer detectable in the plasma. nih.gov

This irreversible binding effectively neutralizes the receptor's ability to respond to ADP, thus inhibiting downstream signaling events that lead to platelet aggregation. nih.gov

The final common pathway for platelet aggregation, regardless of the initial stimulus, is the activation of the Glycoprotein (GP) IIb/IIIa complex. ahajournals.org This complex is a receptor for fibrinogen, which acts as a bridge between platelets, leading to their aggregation. drugbank.comahajournals.org

Ticlopidine's action on the P2Y12 receptor indirectly impairs the activation of the GP IIb/IIIa complex. nih.govdrugbank.com By blocking the ADP-mediated signaling pathway, the conformational change in the GP IIb/IIIa receptor that is necessary for fibrinogen binding is prevented. drugbank.com This inhibition of the "inside-out" signaling process is a crucial step in ticlopidine's anti-aggregatory effect. Research has shown that ticlopidine can enhance the inhibitory effects of direct GP IIb/IIIa receptor antagonists. ahajournals.orgnih.gov

Table 1: Key Molecular Interactions of Ticlopidine's Active Metabolite

Target Receptor Type of Interaction Consequence
P2Y12 Irreversible Antagonism Inhibition of ADP-induced platelet activation
Glycoprotein (GP) IIb/IIIa Indirect Modulation (Inhibition of activation) Prevention of fibrinogen binding and platelet aggregation

Molecular Mechanisms of Prodrug Bioactivation and Active Metabolite Characterization

Ticlopidine itself is inactive and must undergo metabolic conversion in the liver to form its active metabolite. nih.govahajournals.org This bioactivation process is dependent on the cytochrome P450 (CYP) enzyme system. thoracickey.comnih.gov While multiple CYP enzymes are involved, CYP2C19 and CYP2B6 are known to play a role in ticlopidine metabolism. thoracickey.com

The biotransformation of ticlopidine is a multi-step process. One of the key steps involves the formation of an intermediate, 2-oxo-ticlopidine. nih.gov Further metabolism of this intermediate leads to the generation of the active metabolite, which is a reactive thiol derivative. nih.govnih.gov

One specific active metabolite has been identified as UR-4501. nih.govnih.gov In in vitro studies using rat liver homogenate, UR-4501 was shown to be a potent inhibitor of ADP-induced platelet aggregation. nih.govnih.gov This metabolite demonstrated a concentration-dependent inhibitory effect on human platelet aggregation and its inhibition of rat washed platelet aggregation persisted even after washing, consistent with an irreversible mode of action. nih.govnih.gov

Table 2: Bioactivation and Active Metabolite of Ticlopidine

Prodrug Bioactivation Site Key Enzyme System Identified Active Metabolite
Ticlopidine Liver Cytochrome P450 (CYP2C19, CYP2B6) UR-4501 (a reactive thiol derivative)

Studies on Interaction with Adenylate Cyclase Activity in Platelet Membranes and Other Cells

As previously mentioned, the P2Y12 receptor is coupled to the Gi protein, which inhibits adenylate cyclase. mdpi.com By antagonizing the P2Y12 receptor, the active metabolite of ticlopidine effectively removes this inhibitory signal, leading to an increase in adenylate cyclase activity. nih.govahajournals.org

Exploratory Mechanistic Research Beyond Primary Target Pathways (e.g., mitochondrial energy conservation)

While the primary antiplatelet mechanism of ticlopidine is well-established, some research has explored its effects on other cellular pathways, including mitochondrial function. Studies on isolated rat liver mitochondria have investigated the impact of ticlopidine and its analogues on mitochondrial energy conservation.

The findings from these studies suggest that ticlopidine and some of its analogues can inhibit oxidative phosphorylation. nih.govnih.gov Specifically, ticlopidine was found to inhibit State 3 respiration and, at higher concentrations, State 4 respiration. nih.gov The mechanism of this inhibition does not appear to be localized to a single site but rather results from broader alterations in mitochondrial function, including changes to the mitochondrial ADP translocase, latent ATPase activity, and proton translocation in the respiratory chain. nih.gov For instance, ticlopidine was shown to increase latent ATPase activity significantly. nih.gov However, it did not significantly affect mitochondrial protein synthesis or DNA polymerase activity. nih.gov These findings indicate that while ticlopidine can impact mitochondrial bioenergetics, these effects are likely separate from its primary antiplatelet activity mediated through the P2Y12 receptor.

Research Applications and Methodological Contributions of Ticlopidine D6 Hydrochloride

Development and Qualification of Reference Standards for Drug Metabolism and Pharmacokinetic Studies

In the fields of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of a drug in biological matrices is fundamental. Ticlopidine-d6 Hydrochloride is an ideal internal standard for the development and validation of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comnih.govclearsynth.com

The core principle behind its use is isotopic dilution. A known quantity of this compound is added to a biological sample (e.g., plasma, urine, or tissue homogenate) at the beginning of the sample preparation process. Because the deuterated standard has virtually identical physicochemical properties to the non-labeled ticlopidine (B1205844), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. researchgate.netnih.gov By measuring the ratio of the signal from ticlopidine to the signal from this compound, a precise and accurate concentration of the drug can be determined, independent of sample-specific variations. This approach is foundational for defining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), which are essential throughout the drug development process.

Investigating Drug-Drug Interaction Mechanisms Using Labeled Probes in In Vitro Systems

Ticlopidine is known to be involved in significant drug-drug interactions (DDIs), primarily through its effects on metabolic enzymes. drugs.com this compound is a vital tool in the in vitro systems used to investigate these mechanisms.

Ticlopidine is a potent inhibitor of several key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov In vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are standard for characterizing these interactions. nih.gov In such assays, this compound is used as an internal standard to accurately quantify the metabolites of specific CYP probe substrates, allowing for the precise determination of inhibition parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Research has demonstrated that ticlopidine is a broad-spectrum inhibitor, with particularly potent effects on CYP2C19 and CYP2D6. nih.gov It also exhibits mechanism-based inhibition of CYP2B6 and CYP2C19, where a metabolite of ticlopidine irreversibly inactivates the enzyme. nih.govnih.govresearchgate.netacs.org The use of a stable isotope-labeled standard is critical in these complex kinetic studies to ensure data reliability.

Inhibition of Human Cytochrome P450 Isoforms by Ticlopidine
CYP IsoformInhibition Constant (Kᵢ) / IC₅₀ (µM)Mechanism of InhibitionReference
CYP2C191.2 ± 0.5 (Kᵢ)Competitive / Mechanism-Based nih.govresearchgate.net
CYP2D63.4 ± 0.3 (Kᵢ)Competitive nih.gov
CYP2B60.2 (Kᵢ, microsomes)Mechanism-Based (Irreversible) researchgate.net
CYP1A249 ± 19 (Kᵢ)Moderate Inhibition nih.gov
CYP2C9> 75 (Kᵢ)Weak Inhibition nih.gov
CYP2E1584 ± 48 (Kᵢ)Marginal Effect nih.gov
CYP3A> 1000 (Kᵢ)Marginal Effect nih.gov

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), are critical determinants of drug disposition and can be sources of DDIs. nih.gov In vitro models, including transfected cell lines (e.g., HEK293, MDCK) expressing a single transporter or polarized cell monolayers (e.g., Caco-2), are used to determine if a compound is a substrate or inhibitor of a specific transporter. researchgate.netuzh.ch

In these assays, this compound would be used as an internal standard in LC-MS/MS-based methods to quantify the intracellular or transcellular concentration of ticlopidine. This allows researchers to precisely measure rates of uptake or efflux and to determine if ticlopidine interacts with specific transport proteins, a critical step in predicting potential clinical DDIs. bioivt.com

Applications in In Vitro and Ex Vivo Pharmacodynamic Research Models to Understand Cellular Responses

Ticlopidine is a prodrug whose active metabolite irreversibly inhibits the P2Y₁₂ receptor on platelets, thereby blocking ADP-induced platelet aggregation. ahajournals.orgdrugbank.com Understanding the relationship between drug concentration and this cellular response (pharmacodynamics) is crucial.

Ex Vivo Studies : Platelets are isolated from subjects who have been administered ticlopidine. The degree of platelet aggregation in response to agonists like ADP is measured and correlated with the concentration of ticlopidine or its metabolites in the corresponding plasma sample. ahajournals.org

In Vitro Models : Isolated human platelets are incubated with the active metabolite of ticlopidine to characterize its direct effects on platelet function. nih.govnih.gov

In both models, this compound is essential for the accurate quantification of ticlopidine and its metabolites in the plasma or incubation medium. acs.orgnih.gov This enables the construction of precise concentration-effect relationships, elucidating the drug's potency and mechanism of action at the cellular level.

Research into Degradation Pathways and Stability Profiling of Thienopyridine Analogs using Labeled Standards

Investigating the chemical stability of a drug is a regulatory requirement and is important for understanding its shelf-life and potential degradation pathways. Forced degradation studies, where the drug is exposed to harsh conditions (e.g., oxidation, acid, base, light), are used to identify potential degradation products. acs.org

Recent research using mechanochemical oxidative stress on ticlopidine has identified several degradation products (DPs). acs.orgnih.gov These include products of oxidation and chlorination on the thiophene (B33073) ring, such as TIC-DP-1, TIC-DP-2, TIC-DP-3, and newly identified chlorinated iminium species (TIC-DP-4, TIC-DP-5). acs.orgnih.gov

In the development of stability-indicating analytical methods, this compound serves as an indispensable internal standard. It allows for the accurate quantification of the parent drug as it degrades over time and can be used to relatively quantify the formation of its degradation products. This ensures the reliability of stability assessments for ticlopidine and related thienopyridine analogs.

Oxidative Degradation Products of Ticlopidine Identified in Forced Degradation Studies
Degradation Product (DP)DescriptionReference
TIC-DP-1Previously reported degradation product acs.org
TIC-DP-2Previously reported degradation product acs.org
TIC-DP-3Previously reported degradation product acs.org
TIC-DP-4Iminium species chlorinated at the thiophene 2-position nih.gov
TIC-DP-5Dichlorinated at the thiophene 2,3-position nih.gov

Use in Quantitative Imaging Mass Spectrometry for Tissue Distribution Research

Quantitative Mass Spectrometry Imaging (Q-MSI) is a powerful technique that allows for the visualization and quantification of a drug's distribution within tissue sections. nih.govnih.govresearchgate.net This provides crucial spatial information for pharmacokinetic and toxicological studies, showing whether a drug accumulates in its target organ or in tissues associated with toxicity. rsc.org

A major challenge in MSI is achieving accurate quantification due to variations in ionization efficiency across different areas of a tissue section (matrix effects). amolf.nlbham.ac.uk The application of a stable isotope-labeled internal standard is the gold standard for correcting these variations. amolf.nl In a typical Q-MSI workflow for ticlopidine, this compound would be sprayed uniformly over the tissue section prior to the application of the MALDI matrix. nih.govnih.govresearchgate.net During analysis, the ratio of the ticlopidine signal to the this compound signal is calculated for each pixel. This normalization allows for the creation of an accurate quantitative map of the drug's distribution, providing invaluable insights that cannot be obtained from traditional tissue homogenate analysis. nih.gov

Future Perspectives and Emerging Research Avenues for Deuterated Thienopyridines

Advancements in Isotopic Labeling Technologies for Complex Pharmaceutical Molecules

The synthesis of complex deuterated molecules like Ticlopidine-d6 Hydrochloride relies on the continuous evolution of isotopic labeling technologies. Historically, the incorporation of isotopes was often a complex process undertaken early in the synthesis. However, recent breakthroughs are enabling more efficient and precise labeling, even at later stages of synthesis, which minimizes radioactive waste and reduces costs. acs.org

Key advancements include:

Late-Stage Functionalization (LSF): This approach allows for the introduction of deuterium (B1214612) into a nearly complete drug molecule. musechem.com Techniques such as palladium-catalyzed hydrogen isotope exchange (HIE) are becoming more versatile, enabling the selective replacement of specific hydrogen atoms with deuterium under mild conditions. musechem.combohrium.com

Improved Analytical Techniques: The accuracy of determining isotopic enrichment has been greatly enhanced by advances in mass spectrometry (MS), particularly high-resolution time-of-flight (TOF) mass spectrometry. chemicalsknowledgehub.com These methods allow for precise quantification of the labeled compound and its metabolites in complex biological samples. nih.gov

Biocatalysis Integration: The use of enzymes in the synthesis of isotopically-labeled compounds is a growing area. chemicalsknowledgehub.com Biocatalysis can offer high selectivity and efficiency, facilitating the creation of complex deuterated molecules that are difficult to produce through traditional chemical synthesis. chemicalsknowledgehub.com

These technologies are crucial for expanding the library of deuterated compounds available for research and clinical development, making the synthesis of molecules like this compound more feasible and cost-effective. acs.orgresearchgate.net

Integration of Deuterated Analogs in Systems Pharmacology and Omics Research

Systems pharmacology aims to understand how drugs affect the body as a whole system. Deuterated analogs are becoming invaluable tools in this field, as well as in related "omics" disciplines like metabolomics. By using a deuterated compound such as this compound alongside its non-deuterated counterpart, researchers can conduct comparative studies to trace metabolic pathways with high precision. nih.gov

Stable isotope labeling allows for the differentiation and quantification of the drug and its metabolites from endogenous molecules within a biological system. nih.govnih.gov When coupled with mass spectrometry, this approach enables researchers to:

Map the absorption, distribution, metabolism, and excretion (ADME) profiles of a drug with greater detail. musechem.com

Identify previously unknown or low-abundance metabolites.

Quantify the relative activity of different metabolic pathways.

This integration provides a more dynamic and comprehensive picture of a drug's interaction with the biological system, moving beyond simple efficacy studies to understand the network of interactions at a molecular level. nih.gov

Development of Novel Analytical Approaches for Tracing Metabolic Fates and Biochemical Interactions in Complex Biological Systems

Building on the integration of deuterated analogs in omics research, new analytical and computational methods are being developed to handle the vast amounts of data generated. One such emerging method is Non-targeted Tracer Fate Detection (NTFD) . researchgate.netnih.gov

NTFD is an algorithm-based approach that automates the detection of all metabolites derived from a stable-isotope labeled precursor in a biological sample. nih.gov Unlike traditional targeted analysis which looks for specific, known metabolites, NTFD scans the entire dataset from a mass spectrometer to find any molecule that has incorporated the isotopic label. researchgate.net

Key Features of NTFD:

Unbiased Detection: It allows for the discovery of unexpected metabolic pathways and interactions without a priori knowledge. researchgate.net

Automated Analysis: It overcomes the tedious and time-consuming process of manually searching for labeled compounds in complex datasets. nih.gov

Quantitative Insights: NTFD can determine the mass isotopomer distribution (MID) for all detected labeled compounds, providing information about relative metabolic fluxes. researchgate.netnih.gov

This powerful technique, when applied to deuterated drugs like this compound, can provide an unprecedentedly detailed map of the compound's metabolic fate, revealing how it and its metabolites interact with the broader metabolic network of the cell.

Potential for Deuterated Ticlopidine (B1205844) in Investigating Resistant Platelet Aggregation Mechanisms (research-focused)

Ticlopidine, like other thienopyridines, is a prodrug that must be metabolized by hepatic cytochrome P450 (CYP) enzymes to its active form, which then irreversibly inhibits the P2Y12 receptor, blocking ADP-mediated platelet aggregation. drugbank.comresearchgate.net However, a significant challenge with thienopyridines is the high inter-patient variability in response, with some individuals exhibiting "high on-treatment platelet reactivity" or resistance. nih.govnih.govmdpi.com This variability is often linked to genetic polymorphisms in CYP enzymes and inefficient bioactivation. nih.govnih.gov

Deuteration offers a promising research tool to investigate and potentially overcome these resistance mechanisms. By selectively replacing hydrogen atoms with deuterium at sites of unwanted metabolism, it is possible to shift the metabolic pathway towards the desired bioactivation step. This concept, known as "targeted metabolism shift," was demonstrated effectively with deuterated analogs of clopidogrel (B1663587), a second-generation thienopyridine. nih.govnih.gov

Table 1: In Vivo Antiplatelet Activity of Deuterated Clopidogrel Analogs Data from a study in a rat model, measuring adenosine (B11128) diphosphate (B83284) (ADP) induced platelet aggregation 2 hours after oral administration of the respective compound.

CompoundMaximal Aggregation (%)Aggregation after 5 min (%)
Vehicle76.5 ± 5.371.7 ± 5.0
Clopidogrel (d₀)48.5 ± 8.141.8 ± 6.1
Deuterated Analog 135.5 ± 5.929.2 ± 5.5
Deuterated Analog 232.0 ± 5.826.5 ± 5.2

In these studies, deuteration of the piperidine (B6355638) moiety of clopidogrel enhanced its stability, leading to a significant increase in the percentage of prodrug activation. nih.govnih.gov The deuterated analogs demonstrated significantly higher inhibitory activity against platelet aggregation compared to standard clopidogrel. nih.govacs.org

This research provides a strong rationale for investigating this compound in similar models. As a research tool, it could be used to:

Clarify the specific metabolic pathways that lead to poor activation of Ticlopidine.

Investigate how deuteration alters these pathways to enhance the generation of the active metabolite.

Explore whether a deuterated version could overcome resistance in platelets that are non-responsive to the parent drug.

By using this compound in preclinical models of platelet aggregation, researchers can gain deeper insights into the mechanisms of thienopyridine resistance and explore novel strategies to develop more effective and reliable antiplatelet therapies. mdpi.commdpi.com

Q & A

Q. What statistical approaches are recommended for interpreting dose-response data from this compound in platelet aggregation studies?

  • Methodological Answer : Fit data to a sigmoidal Emax model using nonlinear regression (e.g., GraphPad Prism): E=Emin+(EmaxEmin)1+10(logEC50log[D])×Hill SlopeE = E_{\text{min}} + \frac{(E_{\text{max}} - E_{\text{min}})}{1 + 10^{(\text{logEC}_{50} - \text{log}[D]) \times \text{Hill Slope}}} Report EC₅₀ values with 95% confidence intervals. For non-normal distributions (e.g., skewed IC₅₀), apply a Mann-Whitney U test. Include scatter plots with median-effect lines and residual plots to assess model fit .

Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Input parameters include hepatic clearance (from microsomal assays), plasma protein binding (equilibrium dialysis), and tissue:plasma partition coefficients. Simulate in vivo exposure (AUC) and compare with observed platelet inhibition. If in vitro IC₅₀ underestimates in vivo efficacy, consider prodrug activation or metabolite contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.